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molecular formula C11H14ClNO4 B8356345 2-Amino-4-methoxy-5-(3-chloropropoxy)benzoic acid

2-Amino-4-methoxy-5-(3-chloropropoxy)benzoic acid

Cat. No. B8356345
M. Wt: 259.68 g/mol
InChI Key: MXVLMALNCPGDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08350029B2

Procedure details

2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (450 gm), formamide (2250 ml) and ammonium formate (200 gm) were heated to 170-180° C. for 3-4 hours. The reaction mass was concentrated under reduced pressure at 140-150° C. The residue was stirred in methanol (1000 ml) at 45-50° C. and cooled to 5-10° C. The solid obtained was filtered to yield the title compound (420 gm, 90% yield).
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2250 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH2:14][CH2:15][CH2:16][Cl:17])=[CH:7][C:3]=1[C:4](O)=[O:5].[CH:18]([O-])=O.[NH4+:21]>C(N)=O>[Cl:17][CH2:16][CH2:15][CH2:14][O:13][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[O:11][CH3:12])[N:1]=[CH:18][NH:21][C:4]2=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)OC)OCCCCl
Name
Quantity
200 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
2250 mL
Type
solvent
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The residue was stirred in methanol (1000 ml) at 45-50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mass was concentrated under reduced pressure at 140-150° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5-10° C
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC=1C=C2C(NC=NC2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 420 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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